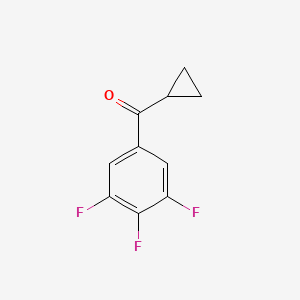

Cyclopropyl 3,4,5-trifluorophenyl ketone

Descripción

Significance of Cyclopropyl (B3062369) Ketones as Synthetic Building Blocks

Cyclopropyl ketones are a class of versatile and highly valuable intermediates in organic synthesis. Their significance stems from the unique chemical reactivity imparted by the three-membered cyclopropane (B1198618) ring. The inherent ring strain of the cyclopropyl group provides a thermodynamic driving force for a variety of ring-opening reactions, allowing these compounds to serve as three-carbon synthons for the construction of more complex molecular architectures.

The juxtaposition of the cyclopropyl ring and the electron-withdrawing carbonyl group creates a "donor-acceptor" system, which activates the small ring towards specific transformations. nih.gov This activation facilitates a range of synthetic applications, including:

Cycloaddition Reactions: Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins to generate highly substituted cyclopentane (B165970) ring systems. nih.gov These reactions can be initiated by one-electron reduction of the ketone, often through visible light photocatalysis, leading to the formation of a radical anion that undergoes ring opening and subsequent cyclization. nih.gov

Ring-Opening Reactions: The strained C-C bonds of the cyclopropyl ring can be cleaved under various conditions. For instance, Lewis acids can promote the ring-opening of cyclopropyl aryl ketones in the presence of nucleophiles like sulfonamides to yield acyclic or cyclic products. doi.org Furthermore, under acidic conditions, aryl cyclopropyl ketones can undergo cyclization to form 1-tetralones. rsc.org

Precursors to Complex Molecules: The cyclopropyl moiety is a feature in numerous biologically active compounds. Cyclopropyl ketones serve as key precursors for introducing this group into pharmaceuticals and agrochemicals, where the cyclopropyl ring can enhance metabolic stability or binding affinity. researchgate.net

The diverse reactivity of cyclopropyl ketones makes them powerful tools for synthetic chemists, enabling the efficient construction of carbocyclic and heterocyclic frameworks that are otherwise challenging to access. nih.govresearchgate.net

| Reaction Type | Description | Typical Products |

|---|---|---|

| [3+2] Cycloaddition | Reaction with an alkene or alkyne, often catalyzed by transition metals or photoredox catalysts, where the cyclopropyl ring acts as a three-carbon component. | Substituted cyclopentanes or cyclopentenes. nih.gov |

| Acid-Catalyzed Rearrangement | Treatment with acid catalysts can induce ring-opening followed by intramolecular cyclization or reaction with a solvent. | Tetralones, dihydrofurans, or acyclic carbinols. rsc.org |

| Nucleophilic Ring-Opening | The activated cyclopropyl ring is attacked by a nucleophile, leading to the cleavage of a C-C bond. | Linear ketones or imines with an extended carbon chain. doi.org |

Influence of Fluorination on Chemical Reactivity and Synthetic Utility of Aryl Ketones

The introduction of fluorine atoms onto an aromatic ring profoundly alters the molecule's physical, chemical, and biological properties. In the case of Cyclopropyl 3,4,5-trifluorophenyl ketone, the presence of three fluorine atoms on the phenyl ring has several critical consequences. Fluorine is the most electronegative element, and its substitution on an aryl ring exerts a powerful electron-withdrawing effect through the sigma bonds (inductive effect).

This strong inductive effect leads to two major changes in the reactivity of the aryl ketone moiety:

Activation of the Carbonyl Group: The electron density of the aromatic ring is significantly reduced, which in turn withdraws electron density from the attached carbonyl group. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated analogue. The insertion of fluorine atoms adjacent to a ketone moiety is a known strategy to greatly modify the physicochemical properties of a substrate, especially by increasing the reactivity of the functionalized carbonyl group toward nucleophiles. nih.gov This enhanced reactivity is a key feature exploited in the design of enzyme inhibitors, where the ketone may react with a nucleophilic residue in an enzyme's active site. nih.govmdpi.com

Deactivation of the Aromatic Ring: The electron-withdrawing nature of the fluorine atoms deactivates the aryl ring towards electrophilic aromatic substitution. Reactions like Friedel-Crafts alkylation or acylation on such a deactivated ring are generally more difficult to achieve. libretexts.org

Beyond reactivity, polyfluorination has a significant impact on properties relevant to medicinal chemistry. The substitution of hydrogen with fluorine can block sites of metabolic oxidation, increase a molecule's lipophilicity, and alter its binding affinity to biological targets. nih.gov These attributes make polyfluorinated aryl ketones attractive scaffolds in drug discovery.

| Property | Benzene | 1,2,3-Trifluorobenzene |

|---|---|---|

| Molecular Formula | C₆H₆ | C₆H₃F₃ |

| Molecular Weight | 78.11 g/mol | 132.08 g/mol |

| Boiling Point | 80.1 °C | 93-95 °C |

| Dipole Moment | 0 D | ~2.2 D (calculated) |

| Electronic Nature | Electron-rich (nucleophilic) | Electron-deficient (electrophilic) |

Scope and Research Trajectories within Polyfluorinated Cyclopropyl Ketone Chemistry

The specific compound, this compound, is not extensively documented in readily available scientific literature, suggesting it represents a novel or underexplored area of chemical space. The research trajectories for this and related polyfluorinated cyclopropyl ketones can be logically extrapolated from the known reactivity of its constituent parts.

Synthetic Approaches: The synthesis of this target molecule could be approached via several established methodologies for ketone synthesis, although the polyfluorinated starting materials may present challenges.

Friedel-Crafts Acylation: A potential route involves the reaction of 1,2,3-trifluorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.org However, the success of this reaction would be highly dependent on overcoming the deactivation of the trifluorobenzene ring towards electrophilic attack. libretexts.org

Organometallic Routes: A more viable approach would likely involve organometallic reagents. One pathway is the reaction of a Grignard reagent, such as cyclopropylmagnesium bromide, with a 3,4,5-trifluorobenzoyl derivative (e.g., an acid chloride or ester). sigmaaldrich.comfishersci.ca Alternatively, a Grignard reagent could be prepared from 1-bromo-3,4,5-trifluorobenzene (B146875), which is then reacted with cyclopropanecarboxaldehyde, followed by oxidation of the resulting secondary alcohol to the desired ketone.

Future Research Directions: The unique electronic and structural features of this compound suggest several promising avenues for future research:

Medicinal Chemistry: Trifluoromethyl ketones (TFMKs) and other polyfluorinated ketones are known to be potent enzyme inhibitors, acting as transition-state analogues. nih.govresearchgate.net The high electrophilicity of the carbonyl group in the target molecule, combined with the metabolic stability and lipophilicity conferred by the trifluorophenyl ring, makes it an excellent candidate for screening as an inhibitor of proteases or other hydrolases.

Novel Cycloadditions: The electron-deficient nature of the aryl group is known to influence the reactivity of aryl cyclopropyl ketones in cycloaddition reactions. nih.gov Investigating the participation of this compound in photocatalytic or transition-metal-catalyzed [3+2] cycloadditions could lead to the discovery of novel pathways for synthesizing complex, fluorine-containing cyclopentanoids.

Asymmetric Synthesis: Developing enantioselective methods for the reactions of this ketone, such as asymmetric reductions or cycloadditions, would provide access to chiral building blocks containing a trifluorophenyl group and a quaternary center, which are highly sought after in pharmaceutical development. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

cyclopropyl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-7-3-6(4-8(12)9(7)13)10(14)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZGKNDQZVPBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642511 | |

| Record name | Cyclopropyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-36-8 | |

| Record name | Cyclopropyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopropyl 3,4,5 Trifluorophenyl Ketone and Analogous Fluorinated Aryl Cyclopropyl Ketones

Strategies for Constructing the Cyclopropyl (B3062369) Moiety

The formation of the cyclopropyl ring is a fundamental step in the synthesis of the target compounds. Several classical and modern organic reactions can be employed to construct this strained three-membered ring system.

Cyclopropanation Reactions

Cyclopropanation reactions involve the addition of a one-carbon unit to an alkene. The Corey-Chaykovsky reaction is a prominent method for the cyclopropanation of α,β-unsaturated ketones, which are suitable precursors for cyclopropyl ketones. organic-chemistry.orgwikipedia.orgadichemistry.com This reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, to transfer a methylene (B1212753) group to the carbon-carbon double bond of an enone. organic-chemistry.org The 1,4-conjugate addition of the sulfur ylide to the enone, followed by an intramolecular nucleophilic substitution, leads to the formation of the cyclopropane (B1198618) ring. wikipedia.orgadichemistry.com The choice of sulfur ylide can influence the selectivity of the reaction, with sulfoxonium reagents generally favoring 1,4-addition to yield cyclopropanes. wikipedia.org

For the synthesis of cyclopropyl 3,4,5-trifluorophenyl ketone, a plausible route would involve the preparation of 3,4,5-trifluorophenyl vinyl ketone (a chalcone (B49325) analog) followed by its cyclopropanation. The chalcone precursor can be synthesized through the condensation of 3,4,5-trifluoroacetophenone with formaldehyde.

Table 1: Examples of Corey-Chaykovsky Cyclopropanation of Chalcones

| Entry | Substrate (Chalcone) | Ylide | Base/Solvent | Product | Yield (%) | Reference |

| 1 | 2-Hydroxychalcone | Trimethylsulfoxonium iodide | NaH / DMSO/THF | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 70 | nih.gov |

| 2 | Cyclohex-2-enone | Trimethylsulfonium iodide | KOH / (bmim)PF6 | Bicyclo[4.1.0]heptan-2-one | 90-95 | organic-chemistry.org |

Ring-Closing Approaches

Intramolecular cyclization reactions provide another powerful strategy for the synthesis of cyclopropyl ketones. A common approach involves the treatment of a γ-halo ketone with a base. The base abstracts a proton from the α-carbon, generating an enolate which then undergoes an intramolecular nucleophilic substitution to displace the halide and form the cyclopropane ring. The starting γ-halo ketones can be prepared through various methods, including the conjugate addition of nucleophiles to α,β-unsaturated ketones or the halogenation of appropriate precursors. For instance, 5-chloro-2-pentanone (B45304) can be cyclized to form methyl cyclopropyl ketone in the presence of a base. libretexts.org

Table 2: Ring-Closing Synthesis of Cyclopropyl Ketones

| Entry | Substrate | Reagents | Product | Yield (%) | Reference |

| 1 | 5-Chloro-2-pentanone | NaOH / H2O | Methyl cyclopropyl ketone | Not specified | libretexts.org |

| 2 | γ-Hydroxyalkynone | (p-CF3C6H4)3PAuCl / AgOTf | 3(2H)-Furanone | 55-94 | organic-chemistry.org |

Organometallic Routes to Cyclopropyl Ketones

While often associated with ring-opening reactions of cyclopropyl ketones, organometallic reagents can also be utilized in their synthesis, albeit less directly. For instance, the reaction of an organometallic reagent with a suitable precursor can lead to the formation of a cyclopropyl group. However, the more prevalent role of organometallic chemistry in the context of cyclopropyl ketones is in subsequent functionalization through ring-opening cross-coupling reactions. wikipedia.org

Introduction of the Polyfluorinated Aryl Component

The introduction of the 3,4,5-trifluorophenyl group is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a pre-functionalized polyfluorinated arene and building the ketone and cyclopropyl moieties, or by introducing the polyfluorinated aryl group to a pre-existing cyclopropyl ketone or its precursor.

Cross-Coupling Reactions for Aryl Ketone Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of aryl ketones.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate. libretexts.org For the synthesis of this compound, one could envision the coupling of cyclopropylcarbonyl chloride with 3,4,5-trifluorophenylboronic acid. researchgate.netorganic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.orgnih.gov

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide or triflate. wikipedia.orgmsu.edu This method could be applied by reacting cyclopropylcarbonyl chloride with a 3,4,5-trifluorophenylstannane derivative in the presence of a palladium catalyst. organic-chemistry.orgharvard.edu A significant drawback of this method is the toxicity of the organotin reagents. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate. organic-chemistry.org The synthesis of the target compound could potentially be achieved by coupling a cyclopropyl-containing organozinc reagent with 3,4,5-trifluorobenzoyl chloride, or vice versa.

Table 3: Cross-Coupling Reactions for the Synthesis of Aryl Ketones

| Entry | Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst/Conditions | Product Type | Reference |

| 1 | Suzuki-Miyaura | Aryl Chloride | Potassium Cyclopropyltrifluoroborate | Pd(OAc)2, n-BuPAd2, Cs2CO3 | Aryl Cyclopropane | nih.govnih.gov |

| 2 | Stille | Acid Chloride | Vinylstannane | Pd2dba3, TFP | α,β-Unsaturated Ketone | msu.edu |

| 3 | Negishi | ortho-Disubstituted Aryl Iodide | Aryl Boronic Acid | PEPPSI-IPr | Biaryl Ketone | organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) in Polyfluorinated Arene Chemistry

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as polyfluorinated arenes. The high electronegativity of fluorine atoms activates the aromatic ring towards nucleophilic attack, making SNAr a viable strategy for introducing the cyclopropyl ketone moiety.

This approach would typically involve the reaction of a polyfluorinated benzene (B151609) derivative, such as 1,2,3,5-tetrafluorobenzene (B1583067) or hexafluorobenzene, with a nucleophile derived from a cyclopropyl ketone. The enolate of cyclopropyl methyl ketone, for instance, could act as a nucleophile, displacing a fluoride (B91410) ion from the aromatic ring. The reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring and is often carried out in the presence of a base to generate the nucleophile in situ.

A plausible synthetic route would involve the reaction of the enolate of a suitable cyclopropyl ketone with 1-bromo-3,4,5-trifluorobenzene (B146875) or a similar electrophilic polyfluoroarene.

Table 4: Examples of Nucleophilic Aromatic Substitution on Polyfluoroarenes

| Entry | Polyfluoroarene | Nucleophile | Conditions | Product Type | Yield (%) | Reference |

| 1 | Hexafluorobenzene | Alkyl Cyanide Anion | t-Bu-P4 (catalyst), Mesitylene, 180 °C | Disubstituted Aryl Acetonitrile | High | msu.edu |

| 2 | 2-Fluoropyridine | Alkyl Cyanide Anion | t-Bu-P4 (catalyst), Toluene, 120 °C | Substituted Pyridine | High | msu.edu |

Direct and Selective Fluorination Methodologies for Ketones

The introduction of fluorine atoms into ketone scaffolds is a pivotal strategy in medicinal chemistry and materials science, as it can significantly alter the parent molecule's physicochemical and biological properties. Direct and selective fluorination methodologies provide efficient pathways to synthesize fluorinated ketones, avoiding multi-step sequences that often begin with fluorinated starting materials. These methods are broadly categorized into electrophilic and nucleophilic approaches, each with distinct mechanisms, reagents, and applications for achieving regiochemical and stereochemical control.

Electrophilic Fluorination

Electrophilic fluorination is a widely employed strategy for the direct synthesis of α-fluoroketones. This method relies on the reaction of an electron-rich enol or enolate intermediate with an electrophilic fluorine source ("F+"). alfa-chemistry.comacs.org The most common and versatile electrophilic fluorinating agents are N-F reagents, which are favored for their stability, selectivity, and safer handling compared to elemental fluorine. acs.orgsigmaaldrich.com

Among these, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, is extensively used. sapub.org The reaction mechanism typically involves the formation of an enol or enolate, which then nucleophilically attacks the electrophilic fluorine atom of the N-F reagent. sapub.org The reaction's efficiency can be influenced by both the steric and electronic properties of the ketone substrate. sapub.org

Research has demonstrated the broad applicability of Selectfluor® for the α-fluorination of a diverse range of ketones, including cyclic ketones, β-dicarbonyl compounds, and complex steroidal systems. sapub.orgorganic-chemistry.orgresearchgate.net Depending on the stoichiometry and reaction conditions, both mono- and difluorination at the α-position can be achieved with high selectivity. sapub.orgorganic-chemistry.org

Recent advancements have focused on developing more environmentally benign protocols. One such approach utilizes a micellar system with sodium dodecyl sulfate (B86663) (SDS) in water, which serves as a green solvent. organic-chemistry.org This method promotes the necessary enolization and enhances reaction efficiency for various cyclic and acyclic ketones, achieving high regioselectivity and yields without the need for prior substrate activation. organic-chemistry.org

| Substrate | Product | Reaction Time (h) | Temperature | Yield (%) |

|---|---|---|---|---|

| 1,3-Cyclopentanedione | 2-Fluoro-1,3-cyclopentanedione | 10 | Room Temp. | 77 |

| 1,3-Cyclopentanedione | 2,2-Difluoro-1,3-cyclopentanedione | 96 | 70°C | 65 |

| 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | 10 | Room Temp. | 75 |

| 1,3-Cyclohexanedione | 2,2-Difluoro-1,3-cyclohexanedione | 96 | 70°C | 70 |

Nucleophilic Fluorination

Nucleophilic fluorination introduces a fluorine atom using a nucleophilic fluoride source (F-), such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com While traditional methods often involve the displacement of a leaving group at the α-position to the carbonyl, recent innovations have enabled the direct catalytic fluorination of ketones.

A significant breakthrough is the development of a metal-free, hypervalent iodine-catalyzed method for the direct fluorination of α-branched ketones. acs.orgacs.org This transformation employs an iodoarene precatalyst, an oxidant like cyclopropyl malonoyl peroxide, and a nucleophilic fluorine source such as a hydrogen fluoride-amine complex (e.g., 3HF-Et3N). acs.orgnih.gov The proposed mechanism involves the initial oxidation of the iodoarene, followed by a ligand exchange with the ketone substrate. The resulting hypervalent iodine species facilitates the direct nucleophilic attack of fluoride, furnishing the α-fluorinated product and regenerating the catalyst. acs.orgacs.org

This methodology is particularly valuable as it provides an efficient route to constructing challenging quaternary C-F centers under mild, operationally simple conditions. acs.orgacs.org The strategic choice of oxidant is crucial to enable the desired nucleophilic fluorination pathway while avoiding competing oxidation processes. acs.orgnih.gov

| Substrate (α-Aryl Ketone) | Fluorinated Product | Yield (%) |

|---|---|---|

| 2-Phenyl-1-indanone | 2-Fluoro-2-phenyl-1-indanone | 95 |

| 2-Phenyl-1-tetralone | 2-Fluoro-2-phenyl-1-tetralone | 96 |

| 2-(4-Methoxyphenyl)-1-indanone | 2-Fluoro-2-(4-methoxyphenyl)-1-indanone | 88 |

| 2-(4-Chlorophenyl)-1-indanone | 2-Fluoro-2-(4-chlorophenyl)-1-indanone | 92 |

These direct fluorination methodologies are integral to modern synthetic chemistry, enabling late-stage fluorination of complex molecules and providing access to novel fluorinated aryl cyclopropyl ketones and their analogues. acs.orgnumberanalytics.com The continued development of more selective, efficient, and sustainable methods remains a key focus of research.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight into Cyclopropyl 3,4,5 Trifluorophenyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Detailed ¹H NMR, ¹³C NMR, and ¹⁹F NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, are required for a thorough analysis of the stereochemistry and regiochemistry of Cyclopropyl (B3062369) 3,4,5-trifluorophenyl ketone. This information is currently unavailable.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns, as well as high-resolution mass spectrometry data for accurate mass determination and elemental composition confirmation, have not been reported for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Specific IR and Raman spectral data, which would provide information on the vibrational modes of the functional groups present in Cyclopropyl 3,4,5-trifluorophenyl ketone, are not available in the reviewed literature.

Advanced Chromatographic Techniques Coupled with Spectroscopic Detection

Information regarding the analysis of this compound using advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is not currently documented.

Mechanistic Investigations of Cyclopropyl 3,4,5 Trifluorophenyl Ketone Reactivity

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational chemistry serves as a powerful tool to dissect the complex reaction pathways of cyclopropyl (B3062369) ketones. Through various theoretical models, researchers can map out potential energy surfaces, identify key intermediates and transition states, and rationalize experimental observations regarding reactivity and selectivity.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions, including those involving cyclopropyl ketones. rsc.orgmdpi.com DFT calculations allow for the exploration of multiple reaction pathways, such as those involved in phosphine-catalyzed ring-opening reactions. rsc.org For a compound like Cyclopropyl 3,4,5-trifluorophenyl ketone, DFT can be employed to model processes like nucleophilic attack on the carbonyl carbon, subsequent C-C bond cleavage of the cyclopropane (B1198618) ring, and intramolecular cyclizations. rsc.org These studies provide detailed electronic and structural information about the intermediates and transition states along a proposed reaction coordinate. The results can elucidate the most favorable reaction pathway by comparing the calculated energy profiles of different potential mechanisms. rsc.org

Many reactions involving multifunctional molecules like cyclopropyl ketones can potentially yield multiple products. Computational studies are invaluable for understanding the origins of chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group a reaction occurs). In the context of ring-opening reactions, DFT can explain why one of the cyclopropyl C-C bonds cleaves in preference to another. rsc.org For this compound, this selectivity is influenced by both steric effects and the electronic properties of the trifluorophenyl group. Structural and local reactivity index analyses derived from DFT calculations can be performed to disclose the origin of the observed selectivities. rsc.org

To gain deeper, quantitative insights into reactivity, several advanced computational techniques are applied.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. researchgate.net It can be used to analyze the nature of the strained C-C bonds within the cyclopropyl ring and how they are affected by the electron-withdrawing trifluorophenyl ketone group. rsc.orgresearchgate.net

Energetic Span Model: This model is used to determine the turnover frequency (TOF) of a catalytic cycle from a computed energy profile. nih.govresearchgate.net It identifies the turnover-determining intermediate (TDI) and the turnover-determining transition state (TDTS) to calculate the energetic span of the cycle, which serves as the apparent activation energy. nih.gov This provides a direct link between computational results and experimental kinetics. researchgate.netresearchgate.net

Energy Decomposition Analysis (EDA): EDA is a method to break down the interaction energy between two molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. This analysis can clarify the nature of the bonding between a catalyst and the substrate, for example, in metal-catalyzed reactions of this compound.

Metal-Catalyzed C-C Bond Activation and Ring-Opening Mechanisms

Transition metals are highly effective at activating the strained C-C bonds of cyclopropanes, leading to a variety of synthetic transformations. wikipedia.org The high ring strain energy of cyclopropanes makes them susceptible to oxidative addition to a low-valent metal center, forming a metallacyclobutane intermediate that can undergo further reactions. wikipedia.org

Nickel catalysts are particularly versatile in promoting reactions of aryl cyclopropyl ketones. nsf.govrsc.org These processes often proceed through a catalytic cycle involving oxidative addition of the cyclopropyl ketone to a Ni(0) species, followed by a series of steps culminating in reductive elimination to form the product and regenerate the active catalyst. nsf.govlibretexts.org

A general mechanism for the nickel-catalyzed reductive cross-coupling of an aryl cyclopropyl ketone is outlined below. nsf.govnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl cyclopropyl ketone to a Ni(0) complex. This step involves the cleavage of a C-C bond in the cyclopropane ring to form a six-membered nickelacyclic Ni(II) intermediate (a γ-metallated enolate). nsf.govresearchgate.net

Radical Capture/Transmetalation: The Ni(II) species can then react with another coupling partner. In reductive couplings, this may involve the capture of an alkyl radical (generated from an alkyl halide) to form a Ni(III) species. nsf.govnih.gov In other cross-couplings, a transmetalation step with an organometallic reagent may occur. chemrxiv.org

Reductive Elimination: The final C-C bond is formed through reductive elimination from the nickel center. This step releases the ring-opened product and a Ni(I) or Ni(II) species. nsf.govlibretexts.org

Catalyst Regeneration: The nickel catalyst is then reduced back to the active Ni(0) state by a stoichiometric reductant (like zinc or manganese powder), allowing the catalytic cycle to continue. nsf.govnih.gov

The table below summarizes the key steps in a typical nickel-catalyzed reductive alkylation of an aryl cyclopropyl ketone.

| Step | Description | Nickel Oxidation State Change |

| 1. Oxidative Addition | The aryl cyclopropyl ketone adds to the Ni(0) center, cleaving a C-C bond to form a nickelacycle. | 0 → +2 |

| 2. Oxidative Capture | The Ni(II) intermediate captures an alkyl radical, forming a transient Ni(III) species. | +2 → +3 |

| 3. Reductive Elimination | The new C-C bond is formed, releasing the γ-alkylated ketone product. | +3 → +1 |

| 4. Catalyst Regeneration | The Ni(I) species is reduced by a stoichiometric reductant (e.g., Zn) back to the active Ni(0) catalyst. | +1 → 0 |

This mechanistic framework, driven by the interplay of oxidative addition and reductive elimination, highlights the utility of nickel catalysis in transforming strained cyclopropyl ketones into valuable linear ketone structures. nsf.govnih.gov

Samarium Diiodide (SmI₂)-Catalyzed Couplings: Ketyl Radical and Fragmentation Pathways

Samarium(II) iodide (SmI₂, Kagan's reagent) is a powerful single-electron transfer (SET) reductant widely used in mediating radical reactions. nih.govscinapse.ioresearchgate.net In the context of aryl cyclopropyl ketones, SmI₂ catalysis facilitates intermolecular radical couplings, often without the need for stoichiometric co-reductants by employing a radical-relay mechanism. nih.govchemistryviews.org

The process begins with a reversible SET from SmI₂ to the carbonyl group of this compound. This generates a key intermediate known as a ketyl radical anion. manchester.ac.uk The presence of the electron-withdrawing 3,4,5-trifluorophenyl group is expected to lower the reduction potential of the ketone, thereby facilitating this initial electron transfer step.

Once formed, the "spring-loaded" ketyl radical undergoes rapid fragmentation through homolytic cleavage of one of the proximal C-C bonds of the cyclopropane ring. manchester.ac.uk This ring-opening is driven by the release of the significant strain energy (approximately 27.5 kcal/mol) of the three-membered ring. This fragmentation results in the formation of a more stable β-keto radical and a samarium(III) enolate. nih.govnih.gov

This distal radical can then participate in intermolecular couplings with various trapping agents, such as alkynes or alkenes. nih.govchemistryviews.org For instance, in a coupling with an alkyne, the radical adds to the triple bond, generating a vinyl radical. This is followed by an intramolecular cyclization onto the samarium enolate, forming a five-membered ring and a new ketyl radical. nih.gov A final back electron transfer (BET) from this product ketyl radical to the Sm(III) species regenerates the Sm(II) catalyst and releases the final cyclopentene (B43876) product, completing the catalytic cycle. nih.govchemistryviews.org Computational studies on similar aryl cyclopropyl ketones have shown that the stability of the initial ketyl radical and the energy barrier for the subsequent fragmentation and radical-trapping steps are key determinants of reactivity. nih.gov

Table 1: Proposed Mechanistic Steps in SmI₂-Catalyzed Coupling

| Step | Description | Key Intermediates |

| 1. Activation | Reversible Single Electron Transfer (SET) from SmI₂ to the ketone. | Ketyl Radical Anion |

| 2. Fragmentation | Strain-driven ring-opening of the cyclopropyl group. | β-Keto Radical / Sm(III) Enolate |

| 3. Intermolecular Coupling | Addition of the β-keto radical to an external trap (e.g., alkyne). | Vinyl Radical |

| 4. Cyclization | Intramolecular attack on the Sm(III) enolate to form a cyclopentene ring. | Product Ketyl Radical |

| 5. Catalyst Regeneration | Back Electron Transfer (BET) to Sm(III) to regenerate SmI₂ and release the product. | Final Product |

Other Transition Metal-Mediated Transformations

Besides samarium, other transition metals, notably palladium, nickel, and gold, are effective in mediating the transformations of aryl cyclopropyl ketones. pkusz.edu.cnnih.govrsc.org These reactions often proceed through different mechanistic manifolds compared to the radical pathways of SmI₂.

Palladium-catalyzed reactions, for example, can induce the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. rsc.org This transformation is thought to involve the oxidative addition of a C-C bond of the cyclopropane ring to a Pd(0) center, forming a palladacyclobutane intermediate. Subsequent β-carbon elimination and reductive elimination steps yield the linear, ring-opened product.

Nickel(0) complexes can also catalyze the [3+2] cycloaddition of cyclopropyl ketones with olefins. nih.gov Mechanistically distinct from photocatalytic methods, this process is believed to involve the formation of a nickelacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclopentane (B165970) product.

Furthermore, cationic gold(I) and silver(I) complexes have been shown to catalyze tandem nih.govnih.gov-sigmatropic rearrangement and Myers-Saito cyclization of related propargyl esters to form aromatic ketones, showcasing the ability of these metals to activate strained systems through alkyne activation. pkusz.edu.cn While not directly involving cyclopropyl ketones, these studies highlight the broader utility of transition metals in activating small rings for complex transformations. pkusz.edu.cnuva.es

Organocatalytic Ring-Opening Mechanisms

Organocatalysis provides a metal-free alternative for activating cyclopropyl ketones, proceeding through distinct ionic or zwitterionic intermediates. figshare.comokstate.edu

Lewis bases, such as phosphines, can catalyze the ring-opening of cyclopropyl ketones. figshare.comnih.gov The mechanism commences with the nucleophilic attack of the phosphine (B1218219) on the β-carbon of the cyclopropane ring in an Sₙ2-type fashion. nih.gov This attack induces the cleavage of the distal C-C bond, releasing ring strain and forming a zwitterionic phosphonium (B103445) enolate intermediate. nih.govnih.gov

This reactive intermediate can then undergo several downstream transformations. For instance, in the presence of a suitable Michael acceptor, it can participate in annulation reactions. researchgate.net Alternatively, it can undergo intramolecular rearrangements, such as a nih.govchemistryviews.org-proton transfer to form a phosphorus ylide, followed by an intramolecular Wittig reaction to yield cyclic products like hydrofluorenones. nih.gov The chemoselectivity of these reactions is highly dependent on the substrate structure and reaction conditions. nih.gov

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can activate carbonyl compounds through the principle of Umpolung (polarity reversal). researchgate.netnih.govnih.gov When an NHC catalyst adds to an aldehyde, it forms a nucleophilic Breslow intermediate, which is an acyl anion equivalent. researchgate.netnih.gov

Strain Release Effects and Electronic Factors Governing Cyclopropane Ring Scission

The primary driving force for the ring-opening of this compound is the release of approximately 27.5 kcal/mol of ring strain associated with the cyclopropane ring. nih.gov However, the facility and regioselectivity of the ring scission are significantly modulated by electronic factors.

The 3,4,5-trifluorophenyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine. This has two major consequences:

Activation of the Carbonyl Group: The electron-withdrawing nature of the ring enhances the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to nucleophilic attack (as in organocatalysis) and lowers its reduction potential, facilitating single-electron transfer from reagents like SmI₂. nih.govsapub.org

Polarization of the Cyclopropane Ring: The ketone acts as an "acceptor" group, polarizing the C-C bonds of the "donor" cyclopropane ring. This electronic activation predisposes the ring towards cleavage, particularly in reactions initiated by nucleophilic or electrophilic attack. nih.govnih.gov

In Lewis acid-catalyzed processes, coordination of the Lewis acid to the carbonyl oxygen further amplifies this polarization, facilitating bond cleavage and the formation of a cationic intermediate. nih.govnih.gov The interplay between strain release and these powerful electronic effects dictates the reactivity and the specific mechanistic pathway the ketone will follow under a given set of conditions.

Intermediates in Cyclopropyl Ketone Transformations (e.g., Cyclopropylimine, Cyclopropyl Carbinyl Cation)

Depending on the reaction conditions, several key intermediates can be formed from this compound that dictate the final product structure.

Cyclopropylimine: In reactions with primary amines, the ketone can readily form a cyclopropylimine intermediate. This imine can then undergo further transformations. For instance, a distal cleavage of the cyclopropane C-C bond can occur, leading to ring expansion and subsequent aromatization to form substituted pyrroles. organic-chemistry.org

Cyclopropylcarbinyl Cation: Under acidic conditions (Brønsted or Lewis acids), protonation or coordination to the carbonyl oxygen can be followed by cleavage of a proximal cyclopropane bond. This generates a stabilized cyclopropylcarbinyl cation. nih.govchimia.ch This non-classical carbocation is highly fluxional and exists in equilibrium with the homoallyl and cyclobutyl cations. nih.govresearchgate.netrsc.org The fate of this intermediate is determined by the specific reaction conditions and the nucleophiles present. It can be trapped by a nucleophile, leading to ring-opened homoallylic products, or undergo skeletal rearrangements to form larger rings. nih.govresearchgate.net The electron-withdrawing trifluorophenyl group would destabilize this adjacent cation, potentially favoring pathways that avoid its prolonged existence or lead to rapid rearrangement.

Table 2: Key Intermediates and Their Subsequent Transformations

| Intermediate | Generating Conditions | Subsequent Reaction Pathways |

| Ketyl Radical Anion | Single-electron reduction (e.g., SmI₂) | Ring-opening fragmentation, radical coupling |

| Zwitterionic Enolate | Nucleophilic catalysis (e.g., phosphines) | Intramolecular rearrangement, annulation |

| Cyclopropylimine | Reaction with primary amines | Ring-opening, cyclization to form heterocycles |

| Cyclopropylcarbinyl Cation | Acidic conditions (Brønsted or Lewis) | Nucleophilic trapping, skeletal rearrangement |

Transformations and Synthetic Applications of Cyclopropyl 3,4,5 Trifluorophenyl Ketone in Complex Molecule Synthesis

Ring-Opening Reactions for Divergent Synthetic Pathways

The cyclopropyl (B3062369) ring in Cyclopropyl 3,4,5-trifluorophenyl ketone is activated by the adjacent ketone group, which acts as an electron-acceptor. This "donor-acceptor" (D-A) nature facilitates ring-opening under relatively mild conditions, often mediated by Lewis or Brønsted acids. acs.orguni-regensburg.de This process typically generates a 1,3-zwitterionic intermediate, which can be trapped by various nucleophiles or can participate in cycloaddition reactions, leading to a wide range of molecular scaffolds. acs.orgacs.org

The activation of this compound with a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid in a suitable solvent like hexafluoroisopropanol promotes the cleavage of the cyclopropane (B1198618) C-C bond to form a stabilized carbocationic intermediate. acs.orguni-regensburg.de This intermediate is readily attacked by a variety of nucleophiles at the terminal carbon, resulting in the formation of 1,3-difunctionalized linear products. This strategy allows for the stereocontrolled introduction of two distinct functional groups. researchgate.net

This transformation is highly versatile, with a broad scope of applicable nucleophiles. For example, reactions with thiols, alcohols, and carboxylic acids can yield the corresponding 1,3-thioethers, ethers, and esters, respectively. researchgate.net The general reaction proceeds as follows, where Nu represents a nucleophile:

Reaction Scheme: Lewis acid-catalyzed ring-opening and nucleophilic addition to this compound.

The table below illustrates the potential products from this reaction with various nucleophiles.

| Nucleophile (H-Nu) | Catalyst | Product Structure | Product Type |

| Thiophenol | Sc(OTf)₃ | 3-(Phenylthio)-1-(3,4,5-trifluorophenyl)butan-1-one | 1,3-Thioether Ketone |

| Methanol | Sc(OTf)₃ | 3-Methoxy-1-(3,4,5-trifluorophenyl)butan-1-one | 1,3-Methoxy Ketone |

| Acetic Acid | Sc(OTf)₃ | 3-Acetoxy-1-(3,4,5-trifluorophenyl)butan-1-one | 1,3-Acetoester Ketone |

| Sodium Azide (NaN₃) | TMSN₃ | 3-Azido-1-(3,4,5-trifluorophenyl)butan-1-one | 1,3-Azido Ketone |

The 1,3-dipolar intermediate generated from the ring-opening of this compound is a valuable synthon for [3+2] cycloaddition reactions. acs.orgacs.org This powerful strategy allows for the rapid construction of highly substituted five-membered carbocyclic and heterocyclic rings, which are core structures in many natural products and pharmaceuticals. acs.orgnih.govvanderbilt.edu These reactions can be promoted through various catalytic systems, including visible-light photocatalysis, titanium-catalysis, and nickel-catalysis. acs.orgnih.govorganic-chemistry.orgnih.govacs.orgacs.org

In a typical photocatalytic approach, one-electron reduction of the ketone generates a radical anion, which undergoes ring-opening to a distonic radical anion. nih.govnih.gov This intermediate then adds to an alkene or another unsaturated partner in a stepwise fashion to form the cyclopentane (B165970) ring. nih.govnih.gov Alternatively, Lewis acid or transition metal catalysis can mediate the formation of a zwitterionic intermediate that reacts with a dipolarophile. nih.govsioc.ac.cn

The versatility of this method is demonstrated by the wide range of reaction partners that can be employed, including electron-deficient alkenes, styrenes, and alkynes. nih.govorganic-chemistry.orgacs.org

| Reaction Partner | Catalyst System | Product Type |

| Styrene | Ti(salen) complex | Polysubstituted Cyclopentane |

| Methyl Acrylate | Ru(bpy)₃²⁺ (Photocatalyst) | Functionalized Cyclopentane |

| Phenylacetylene | Ni(COD)₂ / Ligand | Functionalized Cyclopentene (B43876) |

| Norbornadiene | Co₂(CO)₈ | Fused Cyclopentenone (via Pauson-Khand type reaction) organicreactions.orgwikipedia.orgacs.org |

The reactivity of this compound can be harnessed for the synthesis of substituted pyrroles, a class of heterocycles with significant importance in medicinal chemistry and materials science. acs.orgorganic-chemistry.org The synthesis typically involves an initial reaction with a primary amine. nih.gov This reaction forms a cyclopropylimine intermediate, which then undergoes a thermally or catalytically induced ring-opening and subsequent intramolecular cyclization and aromatization to afford the trisubstituted pyrrole (B145914) product. organic-chemistry.orgacs.org

The mechanism involves the nucleophilic attack of the amine on the carbonyl, followed by dehydration. The resulting imine then undergoes cleavage of the distal C-C bond of the cyclopropane ring, leading to a stabilized intermediate that cyclizes to form the pyrrole ring. organic-chemistry.org This method provides an efficient route to 2,3,4-trisubstituted pyrroles. acs.orgorganic-chemistry.org

General pathway for the synthesis of pyrroles from this compound and a primary amine (R-NH₂).

A notable transformation of aryl cyclopropyl ketones is their nickel-catalyzed borylative ring-opening reaction with bis(pinacolato)diboron (B136004) (B₂pin₂). acs.org This reaction provides a direct route to functionalized 4-oxoalkylboronates. These products are highly valuable synthetic intermediates, as the boronate ester can be readily converted into a wide range of functional groups through well-established Suzuki-Miyaura cross-coupling and other transformations.

The reaction proceeds via the oxidative addition of the cyclopropane C-C bond to a low-valent nickel catalyst, followed by transmetalation with the diboron (B99234) reagent and reductive elimination to yield the final product.

Nickel-catalyzed synthesis of a 4-oxoalkylboronate from this compound.

Carbonyl Group Reactivity and Derivatization for Synthetic Utility

The carbonyl group of this compound exhibits characteristic electrophilicity, which is significantly enhanced by the strong electron-withdrawing effect of the 3,4,5-trifluorophenyl ring. idc-online.comrsc.org This heightened reactivity makes the carbonyl carbon a prime target for nucleophilic attack. rsc.orglibretexts.orgquora.com

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, cyclopropyl(3,4,5-trifluorophenyl)methanol, using reducing agents like sodium borohydride. This alcohol can serve as a precursor for further synthetic manipulations.

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols, allowing for the construction of new carbon-carbon bonds.

Formation of Imines and Related Derivatives: The ketone can react with primary amines to form imines, with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. These derivatives are often crystalline solids and can be useful for characterization or as intermediates in further reactions, such as the Wolff-Kishner reduction.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing access to a variety of substituted alkenes.

Utility in Polymer Chemistry: Poly(aryl ether ketone) Synthesis via Nucleophilic Aromatic Substitution

The presence of three fluorine atoms on the phenyl ring makes this compound a potential monomer for the synthesis of high-performance polymers, specifically poly(aryl ether ketone)s (PAEKs). bit.edu.cnresearchgate.netsemanticscholar.org PAEKs are a class of engineering thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. nih.gov In this process, the fluorine atoms on the electron-deficient aromatic ring act as leaving groups and are displaced by phenoxide nucleophiles from a bisphenol comonomer (e.g., Bisphenol A). The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, such as sulfolane (B150427) or N,N-dimethylacetamide, in the presence of a weak base like potassium carbonate. semanticscholar.orgnih.gov

The cyclopropyl ketone moiety would be incorporated into the polymer backbone, potentially influencing the final properties of the material, such as its solubility, glass transition temperature, and dielectric constant. bit.edu.cnresearchgate.net The introduction of fluorine atoms into the polymer structure is known to decrease the dielectric constant and water absorption, which is highly desirable for applications in microelectronics and high-frequency communication. researchgate.netsemanticscholar.org

Illustrative polycondensation reaction to form a poly(aryl ether ketone) using this compound and a bisphenol comonomer.

Lack of Specific Research Data on this compound Transformations

Following a comprehensive search of scholarly articles, academic papers, and patents, it has been determined that there is a significant lack of specific published research focusing on the "" and its role as a "strategic intermediate for value-added organic compounds."

Therefore, the requested article focusing solely on the chemical compound “this compound” and its specified synthetic applications cannot be produced due to the absence of specific scientific literature on the subject.

Future Directions and Emerging Research Avenues in Cyclopropyl 3,4,5 Trifluorophenyl Ketone Chemistry

Development of Asymmetric Catalytic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For derivatives of cyclopropyl (B3062369) 3,4,5-trifluorophenyl ketone, the development of asymmetric catalytic methodologies is crucial for accessing chiral building blocks with defined stereochemistry.

Recent advances in the asymmetric functionalization of related aryl cyclopropyl ketones have laid a strong foundation. For instance, enantioselective photocatalytic [3+2] cycloadditions have been developed, enabling the construction of densely substituted cyclopentanes. researchgate.netacs.org These reactions often employ a dual-catalyst system, combining a photoredox catalyst with a chiral Lewis acid to control the stereochemical outcome. acs.org The extension of such methodologies to cyclopropyl 3,4,5-trifluorophenyl ketone is a promising avenue, with the electron-withdrawing nature of the trifluorinated ring potentially influencing the redox properties and reactivity in these photocatalytic cycles.

Another significant area of development is the asymmetric ring-opening of cyclopropyl ketones. Chiral N,N'-dioxide-scandium(III) complexes have been successfully employed in the catalytic asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols, affording chiral derivatives in high yields and enantioselectivities. manchester.ac.uk Adapting these and other chiral Lewis acid systems to this compound could provide access to a wide array of chiral, fluorinated acyclic compounds.

Furthermore, the field of asymmetric fluorination offers complementary strategies. While not directly modifying the cyclopropyl ketone core, the development of catalytic asymmetric methods for the synthesis of chiral β-fluoroamines from fluorinated aromatic ketones highlights the progress in controlling stereocenters adjacent to fluorinated rings. nih.gov Such approaches could be conceptually applied to develop enantioselective transformations of the ketone moiety in this compound itself.

A summary of relevant asymmetric catalytic methodologies is presented in the table below.

| Catalytic System | Reaction Type | Substrate Class | Key Features |

| Dual Photoredox/Chiral Lewis Acid | [3+2] Cycloaddition | Aryl Cyclopropyl Ketones | Enantiocontrolled synthesis of cyclopentanes. |

| Chiral N,N'-dioxide-Sc(III) Complex | Asymmetric Ring-Opening | Cyclopropyl Ketones | Access to chiral β-naphthol derivatives. |

| Zn-Prophenol Complex | Asymmetric Mannich Reaction | Fluorinated Aromatic Ketones | Synthesis of chiral β-fluoroamines. |

Design of Novel Catalytic Systems and Reagents

The unique electronic and steric properties of this compound necessitate the design of novel catalytic systems and reagents to unlock its full synthetic potential. The development of catalysts that can operate under mild conditions with high efficiency and selectivity is a primary goal.

In the realm of cyclopropanation, new catalytic systems are continuously emerging. For example, cobalt complexes with C1-symmetric oxazoline (B21484) iminopyridine (OIP) ligands have been shown to be effective for the asymmetric cyclopropanation of alkenes with non-stabilized carbenes derived from gem-dichloroalkanes. sapub.org Such systems offer a safer alternative to traditional diazo-based methods and could be adapted for the synthesis of functionalized cyclopropyl ketones. Chiral phase-transfer catalysts based on Cinchona alkaloids have also been developed for the asymmetric cyclopropanation of chalcones, demonstrating the potential of organocatalysis in this area. nih.gov

For the functionalization of the ketone moiety, the design of modular ligands is a powerful strategy. Oxazoline-based ligands have been systematically evaluated for the chromium-catalyzed enantioselective allylation of ketones, where the stereochemical outcome could be tuned by modifying the ligand structure. manchester.ac.uk This modular approach could be applied to develop ligands specifically tailored for reactions involving the sterically demanding and electronically distinct this compound.

The development of new fluorinating reagents is also of high relevance. While the trifluorophenyl group is already present in the target molecule, further selective fluorination at other positions could lead to compounds with unique properties. Recent advances have seen the development of novel nucleophilic fluorinating reagents, such as 1,3-diarylimidazolium-based fluorides, which offer improved solubility and stability. nih.gov Electrophilic fluorinating reagents, like N-F compounds, continue to be refined for greater efficiency and selectivity in the α-fluorination of ketones. mdpi.com

The table below summarizes some novel catalytic systems and reagents.

| Catalyst/Reagent Type | Application | Key Innovation |

| Cobalt-OIP Complexes | Asymmetric Cyclopropanation | Use of non-stabilized carbenes from gem-dichloroalkanes. |

| Chiral Phase-Transfer Catalysts | Asymmetric Cyclopropanation | Organocatalytic approach with bifunctional catalysts. |

| Modular Oxazoline Ligands | Enantioselective Ketone Functionalization | Systematic tuning of ligand structure for optimal selectivity. |

| Imidazolium-based Fluorides | Nucleophilic Fluorination | Improved solubility, stability, and selectivity. |

Exploration of New Reactivity Modes and Transformation Pathways

The inherent strain of the cyclopropane (B1198618) ring, combined with the electronic influence of the trifluorophenyl group, makes this compound a substrate ripe for the discovery of new reactivity modes and transformation pathways.

A particularly exciting frontier is the use of photocatalysis to access novel transformations. Visible-light-mediated [3+2] cycloadditions of aryl cyclopropyl ketones with alkenes and alkynes have emerged as a powerful method for the synthesis of cyclopentane (B165970) and cyclopentene (B43876) derivatives. nih.govnih.gov This reactivity proceeds through the single-electron reduction of the ketone to a radical anion, which then undergoes ring-opening to a distonic radical anion intermediate. acs.orgnih.gov This intermediate can then engage in cycloaddition reactions. The highly electron-deficient nature of the 3,4,5-trifluorophenyl ring is expected to make the ketone more susceptible to reduction, potentially facilitating these photocatalytic transformations under even milder conditions.

Electro-organic synthesis offers another avenue for exploring new reactivity. researchgate.netacs.org The electrochemical reduction of cyclopropyl ketones can generate radical anions and carbanions, leading to ring-opening and subsequent functionalization. acs.org This approach avoids the use of chemical reductants and allows for precise control over the reaction conditions through the applied potential. The application of electro-organic methods to this compound could lead to novel reductive couplings and functionalizations.

Furthermore, the development of new ring-opening and rearrangement reactions is a continuing area of interest. Lewis base-mediated cascade ring-opening/recyclization of cyclopropyl ketones has been reported to access complex polycyclic structures. researchgate.net The unique electronic properties of the trifluorophenyl group could influence the regioselectivity and efficiency of such cascade reactions. Acid-catalyzed cyclization of aryl cyclopropyl ketones to form tetralones represents another known transformation pathway that could be explored with this specific substrate. nih.gov

The table below highlights some emerging reactivity modes.

| Reactivity Mode | Enabling Technology | Key Intermediate | Potential Products |

| [3+2] Cycloaddition | Visible-Light Photocatalysis | Distonic Radical Anion | Polysubstituted Cyclopentanes |

| Reductive Ring-Opening | Electro-organic Synthesis | Radical Anion/Carbanion | Functionalized Acyclic Ketones |

| Cascade Ring-Opening/Recyclization | Lewis Base Catalysis | Zwitterionic Intermediates | Polycyclic Ketones |

Advanced Integrated Experimental and Computational Studies

To accelerate the discovery and optimization of new reactions and catalysts for this compound, a synergistic approach combining experimental and computational studies is essential. Density Functional Theory (DFT) calculations and other computational methods are increasingly being used to elucidate reaction mechanisms, predict reactivity, and rationalize the origins of stereoselectivity. researchgate.net

For example, combined experimental and computational studies have been instrumental in understanding the structure-reactivity relationships in the SmI2-catalyzed intermolecular couplings of cyclopropyl ketones. acs.orgmanchester.ac.uknih.gov These studies have revealed how substituents on the aryl ring and the cyclopropane itself influence the stability of key radical intermediates and the energy barriers of the reaction steps. acs.orgnih.gov Such an integrated approach would be invaluable for predicting the reactivity of this compound and for designing optimized substrates and catalysts.

In the realm of asymmetric catalysis, computational studies are crucial for understanding the interactions between the substrate, catalyst, and reagents in the transition state, which ultimately determine the enantioselectivity. nih.gov For the photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, computational modeling can help to elucidate the mechanism of stereocontrol exerted by the chiral Lewis acid. nih.gov DFT calculations have also been used to probe the mechanism of fluorination reactions, helping to distinguish between polar and single-electron transfer pathways. sapub.org

The integration of high-throughput experimentation with computational screening can further accelerate the discovery process. By computationally evaluating libraries of potential catalysts and substrates, researchers can prioritize the most promising candidates for experimental validation, thereby saving significant time and resources. This integrated workflow will be a powerful engine for innovation in the chemistry of this compound.

The table below illustrates the application of integrated studies.

| Area of Study | Computational Method | Information Gained | Impact on Research |

| Reaction Mechanism | DFT Calculations | Elucidation of reaction pathways and transition state structures. | Rational design of catalysts and prediction of reactivity. |

| Structure-Reactivity Relationships | DFT, QSAR | Correlation of substrate/catalyst structure with reaction outcomes. | Optimization of reaction conditions and substrate scope. |

| Origin of Enantioselectivity | DFT, Molecular Mechanics | Understanding of non-covalent interactions in the stereodetermining step. | Design of more selective chiral catalysts. |

| Catalyst Screening | High-Throughput Computational Screening | In silico evaluation of large libraries of potential catalysts. | Acceleration of the discovery of new and improved catalysts. |

Q & A

Q. What novel synthetic routes leverage this compound for complex molecule assembly?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.